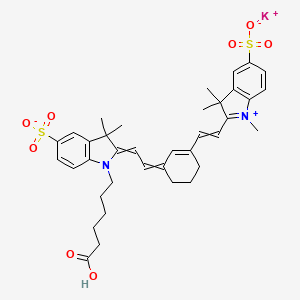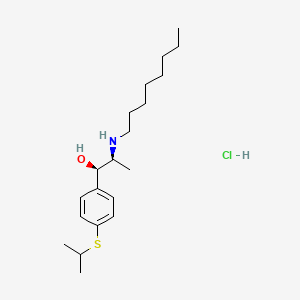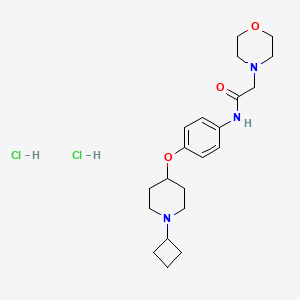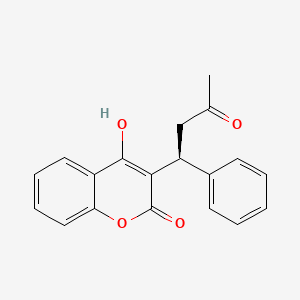
SB 205607 dihydrobromide
Overview
Description
Scientific Research Applications
SB 205607 dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of delta-opioid receptor agonists.
Biology: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Medicine: Explored for its potential in treating ischemic stroke and other conditions involving neuronal damage.
Industry: Utilized in the development of new pharmaceuticals targeting the delta-opioid receptor
Mechanism of Action
SB 205607 dihydrobromide exerts its effects by selectively binding to the delta-opioid receptor. This binding inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in cells expressing the delta-opioid receptor, leading to neuroprotective effects. The compound also reduces infarct volume in ischemic stroke models and improves survival and neurobehavioral performance .
Biochemical Analysis
Biochemical Properties
SB 205607 dihydrobromide plays a crucial role in biochemical reactions by selectively binding to δ-opioid receptors. It has a high affinity for these receptors with a K_i value of 0.647 nM . The compound interacts with various biomolecules, including enzymes and proteins involved in the opioid signaling pathway. Specifically, this compound inhibits forskolin-stimulated cAMP accumulation in cells expressing human delta-opioid receptors . This interaction is essential for its neuroprotective effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in in vitro studies, this compound has been shown to reduce infarct volume in brain injury models . It also improves survival and neurobehavioral performance in animal models of ischemic stroke . Additionally, the compound increases levels of total amyloid precursor protein (APP) and mature APP, which are crucial for neuronal health .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to δ-opioid receptors with high affinity. This binding inhibits the accumulation of cAMP, a secondary messenger involved in various cellular processes . The compound’s selective activation of δ-opioid receptors leads to neuroprotective effects, including reduced neuronal cell death and improved functional recovery after ischemic events . Furthermore, this compound reduces β-secretase activity, which is associated with amyloid plaque formation in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and can be stored at 4°C for extended periods . In in vivo studies, a single intravenous injection of this compound has been shown to reduce infarct volume in a dose-dependent manner . The compound’s neuroprotective effects are observed at early time points, such as 6 hours post-administration, and include increased levels of APP and reduced β-secretase activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving adult male mice, intravenous administration of the compound at doses ranging from 1.5 to 4.5 mg/kg resulted in a dose-dependent reduction in infarct volume . At a dose of 3 mg/kg, this compound significantly improved survival and neurobehavioral performance compared to vehicle-treated mice . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined based on the specific experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to opioid signaling. The compound interacts with δ-opioid receptors, leading to the inhibition of cAMP accumulation and modulation of downstream signaling pathways . These interactions are crucial for its neuroprotective effects and influence metabolic flux and metabolite levels in cells expressing δ-opioid receptors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high affinity for δ-opioid receptors facilitates its localization to areas with high receptor expression . This selective distribution is essential for its targeted neuroprotective effects in ischemic stroke models .
Subcellular Localization
The subcellular localization of this compound is primarily associated with δ-opioid receptors on the cell membrane . The compound’s binding to these receptors triggers downstream signaling events that lead to its neuroprotective effects. Additionally, this compound may undergo post-translational modifications that influence its activity and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 205607 dihydrobromide involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: SB 205607 dihydrobromide primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while substitution reactions could introduce various functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar Compounds:
- SB 205607 dihydrobromide (TAN-67)
- TAN-67
- Delta-opioid receptor agonists
Uniqueness: this compound is unique due to its high selectivity and affinity for the delta-opioid receptor. This selectivity makes it a valuable tool in research, allowing for precise studies of delta-opioid receptor-mediated effects without significant interference from other opioid receptors .
Properties
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFBFMLKRAWEU-YJKXCHRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)





